3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is a chemical compound with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol . This compound features a cyclobutyl ring substituted with a bromomethyl group and a thiadiazole ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole typically involves the following steps:
Cyclobutylmethylation: The starting material, cyclobutylmethanol, is reacted with a brominating agent such as phosphorus tribromide (PBr₃) to form 1-(bromomethyl)cyclobutane.
Thiadiazole Formation: The bromomethylated cyclobutane is then reacted with thiadiazole precursors under specific conditions to form the final product.
Analyse Chemischer Reaktionen
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂).
Wissenschaftliche Forschungsanwendungen
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole can be compared with other similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1,2,5-Thiadiazole Derivatives: These compounds have similar biological activities but differ in their substituents, affecting their overall properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with a thiadiazole ring, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11BrN2S |
---|---|
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
3-[[1-(bromomethyl)cyclobutyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-12-11-7/h5H,1-4,6H2 |
InChI-Schlüssel |
FHVQYOOYMGDLNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=NSN=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.